![molecular formula C23H24N4O3S2 B2981253 N-(3-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 954040-34-7](/img/structure/B2981253.png)
N-(3-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
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Description
N-(3-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O3S2 and its molecular weight is 468.59. The purity is usually 95%.
BenchChem offers high-quality N-(3-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optoelectronic Properties of Thiazole-based Polythiophenes
Research has explored thiazole-containing monomers for their optoelectronic properties, specifically within the context of conducting polymers. These studies focus on the synthesis and characterization of polymers with potential applications in optoelectronics, highlighting the importance of thiazole units in modifying the electrical and optical properties of materials (Camurlu & Guven, 2015).
Antitumor Activity of Benzothiazole Derivatives
Benzothiazole derivatives have been synthesized and evaluated for their antitumor activity. This includes the investigation of different heterocyclic ring systems attached to the benzothiazole structure, which have shown promising anticancer activity against various human tumor cell lines (Yurttaş, Tay, & Demirayak, 2015).
Inhibition of Fatty Acid Synthesis by Chloroacetamide
The inhibition of fatty acid synthesis in algae by chloroacetamide derivatives demonstrates the potential of such compounds in herbicide development. This research points to the broader applications of acetamide derivatives in agricultural and environmental sciences (Weisshaar & Böger, 1989).
Synthesis and Antimicrobial Activity of Thiazolidinone and Acetidinone Derivatives
The synthesis of thiazolidinone and acetidinone derivatives and their screening for antimicrobial activity illustrate the relevance of such compounds in pharmaceutical research, highlighting their potential as templates for developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009).
properties
IUPAC Name |
2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-14-7-8-19(9-15(14)2)25-21(29)11-20-12-31-23(27-20)32-13-22(30)26-18-6-4-5-17(10-18)24-16(3)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWPOODQPRZBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-((4-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide |
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